N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy groups and a hydrazide functional group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy and hydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its methoxy and hydrazide groups, along with the phenyl and prop-2-en-1-yl moieties, contribute to its versatility and effectiveness in various chemical and biological contexts.
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N2O5/c1-5-6-15-7-10-18(20(11-15)27-4)28-14-21(24)23-22-13-16-8-9-17(25-2)19(12-16)26-3/h5,7-13H,1,6,14H2,2-4H3,(H,23,24)/b22-13+ |
InChI Key |
LGVLVECMOPPGSF-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)CC=C)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)CC=C)OC)OC |
Origin of Product |
United States |
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